N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide
Description
N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide is a synthetic organic compound that features a cyclopropyl group, a pyrrolidine ring, and a dimethoxybenzoyl moiety
Properties
IUPAC Name |
N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-26-15-8-5-12(10-16(15)27-2)18(24)20-11-17(23)22-9-3-4-14(22)19(25)21-13-6-7-13/h5,8,10,13-14H,3-4,6-7,9,11H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVNKDAWQDVLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCCC2C(=O)NC3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3+2] cycloaddition reaction involving an α-amino aldehyde and a 1,3-bis(silyl)propene.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent.
Attachment of the Dimethoxybenzoyl Moiety: The dimethoxybenzoyl group can be attached through an acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and benzoyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide: shares structural similarities with other pyrrolidine derivatives and cyclopropyl-containing compounds.
This compound: can be compared to compounds such as this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
